molecular formula C17H14Cl3F3N2O B401296 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

Cat. No.: B401296
M. Wt: 425.7g/mol
InChI Key: TWAIORZXGLLPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3F3N2O It is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group

Preparation Methods

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the trichloroethyl group through a substitution reaction.

    Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the halogen groups or the amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:

  • 3-methyl-N-{2,2,2-trichloro-1-p-tolylamino-ethyl}-benzamide
  • 3-methyl-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide
  • 2-methyl-N-{2,2,2-trichloro-1-[3-p-tolyl-thiourea]ethyl}-benzamide

These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H14Cl3F3N2O

Molecular Weight

425.7g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl3F3N2O/c1-10-4-2-5-11(8-10)14(26)25-15(16(18,19)20)24-13-7-3-6-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26)

InChI Key

TWAIORZXGLLPQO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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